molecular formula C21H27N3O5S B6171660 4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 785812-12-6

4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B6171660
CAS RN: 785812-12-6
M. Wt: 433.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a piperidine ring, and an acetamide group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrrole rings, the introduction of the sulfonyl, methoxy, and acetyl groups, and the coupling of these components together . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and various functional groups. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The pyrrole ring is a five-membered aromatic heterocycle with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely include cyclization to form the rings, substitution reactions to introduce the functional groups, and coupling reactions to join the components together . The specific reactions would depend on the starting materials and the conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the various functional groups would likely confer polarity and potentially allow for hydrogen bonding . The exact properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As a derivative of piperidine, it may have potential pharmaceutical applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential uses, particularly in the pharmaceutical industry . This could involve both experimental studies and computational modeling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide' involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with N-(2-methoxy-5-(piperidine-1-sulfonyl)phenyl)acetamide in the presence of a coupling agent and a base. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid", "N-(2-methoxy-5-(piperidine-1-sulfonyl)phenyl)acetamide", "Coupling agent", "Base", "Acetic anhydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and N-(2-methoxy-5-(piperidine-1-sulfonyl)phenyl)acetamide in methanol.", "Step 2: Add the coupling agent and base to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble material.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride and heat the mixture to reflux for several hours.", "Step 6: Cool the reaction mixture and add diethyl ether to precipitate the product.", "Step 7: Filter the product and wash with diethyl ether to obtain the final compound." ] }

CAS RN

785812-12-6

Product Name

4-acetyl-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.